Sodium isovalerate

Catalog No.
S742765
CAS No.
539-66-2
M.F
C5H10NaO2
M. Wt
125.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isovalerate

CAS Number

539-66-2

Product Name

Sodium isovalerate

IUPAC Name

sodium;3-methylbutanoate

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);

InChI Key

XBINCBYSUADRLY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)O.[Na]

Catalyst in Organic Reactions:

Sodium isovalerate acts as a mild and selective catalyst in organic reactions. Its ability to form carboxylate salts with fatty acids makes it useful in various synthetic processes. For example, it is used in the preparation of cefmetazole, a broad-spectrum antibiotic []. Additionally, it functions as an activated carbonyl group, allowing for efficient reactions with compounds containing carboxylate groups [].

Potential Anti-inflammatory Properties:

Studies have shown that sodium isovalerate might possess anti-inflammatory properties. This effect is potentially linked to its ability to inhibit the synthesis of prostaglandins, which are known inflammatory mediators []. However, further research is needed to fully understand its potential therapeutic application in this area.

Research Reagent:

  • Biochemical research: Investigating the interactions of sodium isovalerate with different biological molecules and pathways [].
  • Cellular and molecular biology: Studying the effects of sodium isovalerate on cellular processes and gene expression [].
  • Environmental science: Analyzing the presence and behavior of sodium isovalerate in environmental samples [].

Sodium isovalerate is a sodium salt of isovaleric acid, with the chemical formula C5H9NaO2\text{C}_5\text{H}_9\text{NaO}_2 and a molecular weight of approximately 124.11 g/mol. It exists as a deliquescent solid that readily absorbs moisture from the air, making it challenging to store in humid environments. This compound is notable for its characteristic odor, reminiscent of aged cheese or certain cheeses, which is attributed to the isovaleric acid it derives from. Sodium isovalerate is utilized in various applications, particularly in the food and pharmaceutical industries, due to its unique properties and biological activities .

Sodium isovalerate exhibits interesting biological activities. It has been studied for its effects on gut microbiota and has shown potential in modulating the growth of certain bacteria. For example, it has been observed to influence the composition of volatile fatty acids in ruminants and may play a role in enhancing gut health by affecting microbial populations . Additionally, it has been investigated for its potential effects on metabolic processes and as a precursor in biochemical pathways related to valine metabolism .

Sodium isovalerate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing an aqueous solution of sodium carbonate with an excess of isovaleric acid. The resulting solution is then evaporated to yield sodium isovalerate .
  • Direct Reaction: Another method includes directly reacting sodium hydroxide with isovaleric acid under controlled conditions to precipitate sodium isovalerate .
  • Crystallization: Due to its deliquescent nature, crystallization must occur under dry conditions; otherwise, the compound will absorb moisture and not form solid crystals .

Sodium isovalerate finds applications in various fields:

  • Food Industry: It serves as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Used as an excipient or stabilizer in drug formulations.
  • Chemical Synthesis: Acts as a reagent or catalyst in organic synthesis processes .
  • Animal Feed Additive: It can improve gut health and nutrient absorption when added to livestock feed .

Sodium isovalerate shares similarities with several other compounds derived from branched-chain fatty acids. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
Isovaleric AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Volatile fatty acid with strong odor; used in flavoring
Sodium ButyrateC4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2Short-chain fatty acid; known for gut health benefits
Sodium CaproateC6H11NaO2\text{C}_6\text{H}_{11}\text{NaO}_2Medium-chain fatty acid; used in food preservation
Sodium ValerateC5H9NaO2\text{C}_5\text{H}_{9}\text{NaO}_2Similar structure but different chain length; used in pharmaceuticals

Uniqueness: Sodium isovalerate's distinct odor profile and specific interactions with microbial populations set it apart from these similar compounds. Its role as both a flavoring agent and a potential enhancer of gut health further highlights its unique applications within the food and pharmaceutical industries.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.05784884 g/mol

Monoisotopic Mass

125.05784884 g/mol

Heavy Atom Count

8

UNII

5W4HQA4N4H

Other CAS

539-66-2

Wikipedia

Sodium isovalerate

Dates

Modify: 2024-04-14

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